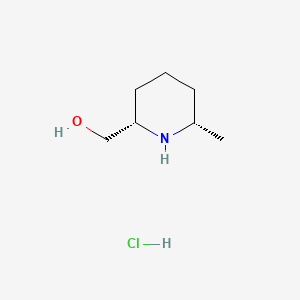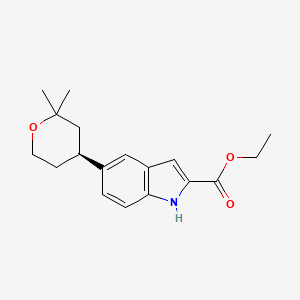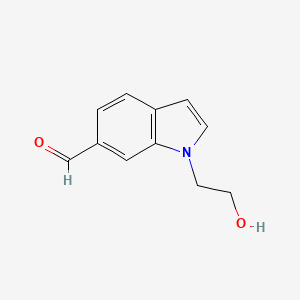![molecular formula C7H4F3N3O B15360685 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B15360685.png)
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidin-5(4H)-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to enhance yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be exploited in various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with specific molecular targets makes it a valuable tool in biochemical assays.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure may contribute to the design of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials and chemicals. Its properties make it suitable for applications in various high-performance materials.
Mecanismo De Acción
The mechanism by which 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets can vary depending on the specific application.
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidin-5(4H)-one: This compound lacks the trifluoromethyl group, resulting in different chemical properties.
Trifluoromethyl-substituted Pyrazoles: Other pyrazoles with trifluoromethyl groups may have similar applications but differ in their core structures.
Uniqueness: 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one stands out due to its unique combination of the trifluoromethyl group and the pyrazolo[1,5-a]pyrimidin-5(4H)-one core. This combination imparts distinct electronic and steric properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C7H4F3N3O |
|---|---|
Peso molecular |
203.12 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-3-5-11-6(14)1-2-13(5)12-4/h1-3H,(H,11,14) |
Clave InChI |
QIXQRUYYZUOFNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CC(=N2)C(F)(F)F)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15360630.png)
![tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15360640.png)


![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)

![2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15360672.png)



